molecular formula C6FeK3N6<br>K3[Fe(CN)6]<br>K3[Fe(CN)]6<br>C6FeK3N6 B043070 Potassium ferricyanide CAS No. 13746-66-2

Potassium ferricyanide

Cat. No.: B043070
CAS No.: 13746-66-2
M. Wt: 329.24 g/mol
InChI Key: BYGOPQKDHGXNCD-UHFFFAOYSA-N
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Description

Red prussiate: potassium ferricyanide , is a chemical compound with the formula K₃[Fe(CN)₆] . This bright red salt contains the octahedrally coordinated [Fe(CN)₆]³⁻ ion. It is soluble in water and its solution exhibits green-yellow fluorescence. Discovered in 1822 by Leopold Gmelin, this compound has found various applications in different fields .

Mechanism of Action

Target of Action

Red prussiate, also known as potassium ferricyanide, is a coordination compound with the formula K3[Fe(CN)6]. It’s a bright red salt that contains the octahedrally coordinated [Fe(CN)6]3− ion . The primary targets of red prussiate are the molecules or structures it interacts with in its environment. These interactions are largely dependent on the specific application of the compound.

Mode of Action

The mode of action of red prussiate is primarily through its interactions with other compounds. For instance, when combined with an Fe(III) salt, it converts to a deep blue pigment called Prussian blue . This reaction is often utilized in various industries, including the production of pigments and dyes .

Biochemical Pathways

After neutralization of this intermediate with sodium carbonate, red crystals of sodium nitroprusside can be selectively crystallized .

Pharmacokinetics

It’s known that the compound is soluble in water and its solution shows some green-yellow fluorescence . This suggests that it can be readily absorbed and distributed in aqueous environments.

Result of Action

The result of red prussiate’s action is largely dependent on its application. In the context of its reaction with Fe(III) salts, the result is the formation of Prussian blue, a deep blue pigment . This pigment is used in various industries, including the production of paints and inks .

Action Environment

The action of red prussiate can be influenced by various environmental factors. For instance, its solubility can be affected by the temperature and pH of its environment . Furthermore, its reactions with other compounds can be influenced by the presence of specific catalysts or inhibitors.

Biochemical Analysis

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Biochemical Properties

Red Prussiate plays a significant role in biochemical reactions. It has been used as a one-electron oxidant for the oxidation of quinolines, thiamines, and cyclic amines . It interacts with various enzymes and proteins, particularly in enzymatic reactions involving steroid conversion processes .

Cellular Effects

The effects of Red Prussiate on cells and cellular processes are diverse. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in creating nanostructured materials for enhanced electrochemical energy storage, which is pertinent to battery technology .

Molecular Mechanism

At the molecular level, Red Prussiate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is complex and involves a variety of biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Red Prussiate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Red Prussiate vary with different dosages in animal models .

Metabolic Pathways

Red Prussiate is involved in several metabolic pathways. It interacts with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of Red Prussiate within cells and tissues involve various transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium ferricyanide is synthesized by passing chlorine gas through a solution of potassium ferrocyanide. The reaction can be represented as follows: [ 2 K₄[Fe(CN)₆] + Cl₂ → 2 K₃[Fe(CN)₆] + 2 KCl ] This process results in the formation of red-colored this compound precipitates, which separate from the solution .

Industrial Production Methods: On an industrial scale, this compound is produced using the same method. Chlorine gas is bubbled through a solution of potassium ferrocyanide, leading to the formation of this compound and potassium chloride as a byproduct .

Chemical Reactions Analysis

Types of Reactions: Potassium ferricyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Potassium ferricyanide is used as a laboratory reagent and in the synthesis of other chemical compounds. It is also employed in electroplating and dyeing processes .

Biology: In biological research, this compound is used in biosensors as an electron transfer agent. It replaces the natural electron transfer agents in enzymes like glucose oxidase .

Medicine: this compound is used in blood glucose meters for diabetics. It assists in the electrochemical detection of glucose levels .

Industry: The compound is used to harden iron and steel, in blueprint drawing, and in photography (cyanotype process). It is also used as a mild bleach to reduce film or print density .

Comparison with Similar Compounds

Uniqueness: Potassium ferricyanide is unique due to its bright red color and its ability to act as a mild oxidizing agent. Unlike potassium ferrocyanide, which is primarily used for its anticaking properties, this compound finds applications in a wider range of fields, including photography, biosensing, and electroplating .

Properties

IUPAC Name

tripotassium;iron(3+);hexacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CN.Fe.3K/c6*1-2;;;;/q6*-1;+3;3*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGOPQKDHGXNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6FeK3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13746-66-2
Record name Potassium ferricyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013746662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium ferricyanide
Reactant of Route 2
Potassium ferricyanide
Customer
Q & A

Q1: What is the chemical structure of red prussiate of potash and how does it interact with coloring matters?

A1: Red prussiate of potash, chemically known as potassium ferricyanide, possesses the molecular formula K3[Fe(CN)6]. [, ] While the exact mechanism of its interaction with coloring matters wasn't fully elucidated in these early works, researchers observed that a mixture of red prussiate of potash and caustic alkali induced distinct changes in various dyes. [, ] For instance, it could transform indigo into isatin, highlighting its oxidizing capabilities. []

Q2: How did researchers determine the purity and concentration of red prussiate of potash solutions?

A2: Early investigations relied on titration methods to evaluate the quality of red prussiate of potash. One approach involved reacting the compound with indigo solution, using the volume required for complete bleaching as a measure of its oxidizing power and thus, its purity. [] This method showcased the practical application of the compound's chemical properties for analytical purposes.

Q3: Were there any studies exploring the broader applications of red prussiate of potash beyond its interaction with dyes?

A3: While the provided research primarily focuses on the impact of red prussiate of potash on coloring matters, one paper briefly mentions its use in photography. [] This hint suggests that researchers were already exploring its potential in diverse fields beyond dye chemistry.

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